N-(1-benzylpropyl)-4-fluorobenzamide
Overview
Description
N-(1-benzylpropyl)-4-fluorobenzamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in the research community due to its structural similarity to other synthetic cannabinoids. The compound is known to interact with the cannabinoid receptors in the brain, leading to various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1-benzylpropyl)-4-fluorobenzamide involves its interaction with the cannabinoid receptors in the brain. The compound binds to the CB1 and CB2 receptors, leading to the activation of various signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which play a role in the regulation of mood, memory, and other physiological processes.
Biochemical and Physiological Effects:
The use of N-(1-benzylpropyl)-4-fluorobenzamide has been shown to have various biochemical and physiological effects on the body. The compound has been found to increase heart rate, blood pressure, and body temperature. It can also lead to changes in mood, memory, and cognition. Additionally, N-(1-benzylpropyl)-4-fluorobenzamide has been found to have analgesic and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-benzylpropyl)-4-fluorobenzamide in lab experiments is its high affinity for the cannabinoid receptors. This allows researchers to study the effects of synthetic cannabinoids on the brain and body. However, one limitation of using N-(1-benzylpropyl)-4-fluorobenzamide is the lack of information on its long-term effects. Additionally, the compound is known to be highly potent, which can make it difficult to control the dosage in lab experiments.
Future Directions
There are several future directions for research on N-(1-benzylpropyl)-4-fluorobenzamide. One area of research could focus on the long-term effects of synthetic cannabinoids on the brain and body. Additionally, researchers could study the effects of N-(1-benzylpropyl)-4-fluorobenzamide on specific signaling pathways in the brain. Another area of research could focus on the development of new synthetic cannabinoids that have fewer side effects and a lower potential for abuse.
In conclusion, N-(1-benzylpropyl)-4-fluorobenzamide is a synthetic cannabinoid that has gained popularity in the research community due to its high affinity for the cannabinoid receptors. The compound has been used to study the effects of synthetic cannabinoids on the brain and body, and has been found to have various biochemical and physiological effects. While there are limitations to using N-(1-benzylpropyl)-4-fluorobenzamide in lab experiments, there are several future directions for research on the compound.
Scientific Research Applications
N-(1-benzylpropyl)-4-fluorobenzamide has been widely used in scientific research to study the effects of synthetic cannabinoids on the brain and body. The compound has been found to have high affinity for the cannabinoid receptors, leading to various biochemical and physiological effects. Researchers have used N-(1-benzylpropyl)-4-fluorobenzamide to study the effects of synthetic cannabinoids on memory, anxiety, and addiction.
properties
IUPAC Name |
4-fluoro-N-(1-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-2-16(12-13-6-4-3-5-7-13)19-17(20)14-8-10-15(18)11-9-14/h3-11,16H,2,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXIDNVUZOCFJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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